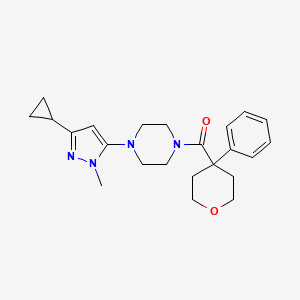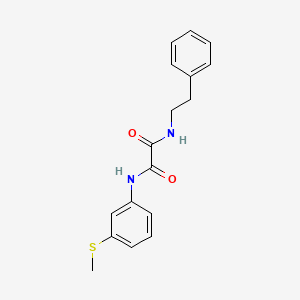![molecular formula C16H24N2O3 B2832321 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea CAS No. 2097915-81-4](/img/structure/B2832321.png)
3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EHOPE, and it is a derivative of the traditional Chinese medicine compound, Danshen.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Hydroxamic Acids and Ureas
The study by Thalluri et al. (2014) demonstrates the synthesis of ureas using a method that involves the Lossen rearrangement. This process, applicable for creating compounds like 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea, highlights a technique for converting carboxylic acids to ureas under mild conditions, which is both environmentally friendly and cost-effective (Thalluri, Manne, Dev, & Mandal, 2014).
Formation of Pyrimidine Derivatives
Goryaeva et al. (2009) describe the synthesis of pyrimidine derivatives from ureas, which involves a regioselective condensation process. Such methods could be pertinent in synthesizing derivatives of this compound, particularly in the context of forming specialized compounds for various applications (Goryaeva, Burgart, & Saloutin, 2009).
Biological and Pharmacological Research
Potential Biological Activity
Saharin et al. (2008) explored the crystal structure of a compound similar to this compound, highlighting its potential for biological activity research. The study emphasizes the importance of intramolecular and intermolecular hydrogen bonds, which could be a key aspect in the study of this compound for biological applications (Saharin, Ali, Robinson, & Mahmood, 2008).
Investigation of Neuropeptide Receptors
The research by Fotsch et al. (2001) on neuropeptide Y5 (NPY5) receptor antagonists involves the use of urea derivatives. Such studies could be relevant when examining the interaction of this compound with similar receptors or in the context of neurotransmitter modulation (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Material Science and Engineering
- Electron Transport Layer in Solar Cells: In a study by Wang et al. (2018), urea-doped ZnO was used as an electron transport layer in polymer solar cells. This indicates a potential application of urea derivatives like this compound in the field of material science, particularly in enhancing the efficiency of solar cells (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018).
Eigenschaften
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-17-15(19)18-12-16(20,13-6-4-3-5-7-13)14-8-10-21-11-9-14/h3-7,14,20H,2,8-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKONEBKZYUVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832240.png)


![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2832245.png)
![Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2832246.png)


![4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2832255.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)
